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Compound of Interest

Compound Name: cis-4-Octene

Cat. No.: B1353254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

cis-4-Octene. The information is compiled from experimental data and computational studies

to offer a detailed resource for professionals in research and development. This document

presents quantitative data in structured tables, details relevant experimental methodologies,

and illustrates the relationships between different data acquisition methods.

Core Thermodynamic Data
The thermodynamic properties of cis-4-Octene are crucial for understanding its behavior in

chemical reactions and for process design. The following tables summarize the key available

data.

Table 1: Physical and Molar Properties of cis-4-Octene
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Property Value Units Source

Chemical Formula C₈H₁₆ - [1][2]

CAS Number 7642-15-1 - [1][2]

Molecular Weight 112.21 g/mol [1][2]

Normal Boiling Point 395.6 - 395.8 K [3]

Melting Point (Fusion) 153.8 - 155.2 K [3]

Table 2: Enthalpy and Entropy Data for cis-4-Octene

Thermodynami
c Property

Value Units State Source

Standard

Enthalpy of

Vaporization

(ΔvapH°)

39.7 kJ/mol Liquid to Gas [1]

Enthalpy of

Vaporization at

368 K

37.2 kJ/mol Liquid to Gas [1]

Note: A comprehensive set of experimentally determined standard enthalpy of formation,

standard molar entropy, and heat capacity data for cis-4-Octene is not readily available in the

literature. Much of the data for octene isomers is derived from computational methods.[4][5]

Experimental and Computational Methodologies
The determination of thermodynamic data for compounds like cis-4-Octene relies on a

combination of experimental techniques and computational modeling.

Experimental Protocols
1. Calorimetry for Enthalpy of Combustion and Formation
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The standard enthalpy of formation of organic compounds is often determined indirectly from

the enthalpy of combustion, which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure

oxygen environment within a sealed container (the "bomb"). The heat released by the

combustion reaction is absorbed by a surrounding water bath, and the temperature change

of the water is precisely measured.

Apparatus: The primary instrument is an adiabatic bomb calorimeter.

Procedure:

A weighed sample of the liquid hydrocarbon, enclosed in a thin-walled glass ampule or

gelatin capsule, is placed in the bomb.

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

The bomb is submerged in a precisely measured quantity of water in the calorimeter.

The sample is ignited electrically via a fuse wire.

The temperature of the water is monitored until it reaches a maximum and then begins to

cool.

The heat capacity of the calorimeter is determined by combusting a standard substance

with a known heat of combustion, such as benzoic acid.

Corrections are made for the heat of ignition and any side reactions to determine the

standard enthalpy of combustion. The standard enthalpy of formation is then calculated

using Hess's Law.

2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase

Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat

required to increase the temperature of a sample and a reference.
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Principle: The sample and a reference material are heated or cooled at a controlled rate. The

difference in heat flow to the sample and reference is measured as a function of

temperature. This allows for the determination of heat capacity and the enthalpy of phase

transitions (e.g., melting).

Apparatus: A differential scanning calorimeter.

Procedure for Heat Capacity:

A baseline is established with empty sample and reference pans.

A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the

instrument.

The sample is then run under the same conditions.

The heat capacity of the sample is calculated by comparing its heat flow curve to that of

the standard.

Procedure for Enthalpy of Fusion:

The sample is cooled to a temperature below its melting point and then heated at a

constant rate through the melting transition.

The energy absorbed during melting is observed as a peak in the DSC curve.

The area under the peak is integrated to determine the enthalpy of fusion.

3. Vapor Pressure Measurements for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid

as a function of temperature and applying the Clausius-Clapeyron equation.

Computational Methodologies
Due to the challenges in experimental measurements for all isomers and conditions,

computational methods are widely used to estimate thermodynamic properties.
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1. Benson Group Additivity Method

This is a widely used semi-empirical method for estimating the thermodynamic properties of

organic molecules in the ideal gas state.[4][5]

Principle: The method assumes that the thermodynamic properties of a molecule can be

calculated as the sum of the contributions of its constituent chemical groups. Each group's

contribution is a value derived from experimental data of a wide range of compounds.

Procedure:

The molecule is dissected into a set of defined structural groups.

The tabulated thermodynamic values (for enthalpy of formation, entropy, and heat

capacity) for each group are summed.

Corrections for symmetry and stereoisomerism may be applied.

2. Statistical Mechanics

For molecules where detailed molecular structure and vibrational frequencies are known from

spectroscopic data or quantum chemical calculations, statistical mechanics can be used to

calculate thermodynamic properties like entropy and heat capacity.

Principle: The macroscopic thermodynamic properties of a system are derived from the

statistical distribution of the energy levels of its constituent molecules. The entropy is related

to the number of accessible microstates of the system.

Procedure:

The molecular geometry, vibrational frequencies, and rotational constants are obtained,

often from quantum chemical calculations.

These molecular parameters are used to calculate the translational, rotational, vibrational,

and electronic partition functions.

The thermodynamic properties, including entropy and heat capacity, are then calculated

from these partition functions.
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Logical Workflow for Thermodynamic Data
Determination
The following diagram illustrates the general workflow for obtaining the thermodynamic

properties of a compound like cis-4-Octene, highlighting the interplay between experimental

and computational approaches.

Workflow for Thermodynamic Data Determination

Experimental Methods

Computational Methods

Calorimetry (Bomb, DSC)

ΔfH° Cp ΔfusH°

Spectroscopy (IR, Raman)
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Vapor Pressure Measurement

ΔvapH°

Statistical MechanicsQuantum Chemistry (e.g., G4)

Computed ΔfH°

Benson Group Additivity

Estimated ΔfH°, S°, Cp Computed S° Computed Cp
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Caption: Data determination workflow.

Signaling Pathways and Biological Activity
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A thorough search of the scientific literature did not reveal any established signaling pathways

or specific receptor-mediated biological activities for cis-4-Octene. As a simple, non-

functionalized alkene, it is not expected to play a direct role in cellular signaling in the way that

more complex molecules like hormones or neurotransmitters do. Its primary relevance in a

biological context would be related to its physical properties and its potential role as a volatile

organic compound or a metabolic intermediate.

Conclusion
This guide has summarized the available thermodynamic data for cis-4-Octene and outlined

the primary experimental and computational methods used to obtain such data. While some

experimental values for phase change enthalpies are available, a complete thermodynamic

profile, including standard enthalpy of formation, entropy, and heat capacity, often relies on

established computational and estimation techniques. For researchers and professionals, it is

important to consider the source and methodology behind thermodynamic data, especially

when experimental values are sparse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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